molecular formula C14H13BrN2O2 B5726899 N-(4-BROMO-3-METHYLPHENYL)-N-(2-NITROBENZYL)AMINE

N-(4-BROMO-3-METHYLPHENYL)-N-(2-NITROBENZYL)AMINE

Cat. No.: B5726899
M. Wt: 321.17 g/mol
InChI Key: IIZLBCZIYOAQHU-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-N-(2-nitrobenzyl)amine is a substituted aromatic amine characterized by a brominated and methylated phenyl ring linked via an amine group to a 2-nitrobenzyl moiety.

Properties

IUPAC Name

4-bromo-3-methyl-N-[(2-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17(18)19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZLBCZIYOAQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Bromo-3-methylphenyl)-N-(2-nitrobenzyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H12BrN3O2
  • Molar Mass : 335.15 g/mol
  • CAS Number : 321531-81-1

The compound features a bromine atom and a nitro group attached to a benzene ring, which contribute to its reactivity and potential biological activity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for metabolism, leading to cell death.

Minimum Inhibitory Concentration (MIC) Values :

  • Staphylococcus aureus : 5.64 to 77.38 µM
  • Escherichia coli : 2.33 to 156.47 µM
  • Bacillus subtilis : 4.69 to 22.9 µM
  • Pseudomonas aeruginosa : 13.40 to 137.43 µM

These values suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative species .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity range from:

  • Candida albicans : 16.69 to 78.23 µM
  • Fusarium oxysporum : 56.74 to 222.31 µM

These findings indicate its potential as a therapeutic agent in treating fungal infections .

The proposed mechanism involves the reduction of the nitro group within bacterial cells, forming reactive intermediates that disrupt cellular functions and lead to cell death. The presence of the bromine atom may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-bromo-3-methylaniline with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions are critical for achieving high yields and purity.

Synthetic Route:

  • Reactants :
    • 4-bromo-3-methylaniline
    • 2-nitrobenzaldehyde
  • Catalyst : Acidic or basic catalysts can be employed.
  • Conditions : Anhydrous conditions are preferred to prevent hydrolysis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the phenyl ring significantly impact antibacterial potency, highlighting the importance of functional groups in determining biological activity .

Comparative Analysis Table

CompoundMIC (µM) against E. coliMIC (µM) against S. aureusAntifungal Activity (C. albicans)
This compound2.33 - 156.475.64 - 77.3816.69 - 78.23
Similar Compound AXYZ
Similar Compound BXYZ

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-N-(2-nitrobenzyl)amine, also known by its CAS number 332107-82-1, is a compound that has garnered attention for its potential applications in various fields of scientific research. This article provides a detailed overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity against various targets, particularly in cancer therapy and antimicrobial agents.

Biochemical Studies

The compound has been utilized in biochemical assays to study enzyme inhibition and receptor binding. Its nitro group can participate in redox reactions, making it a useful tool for exploring oxidative stress pathways in cells.

Material Science

Research has indicated that derivatives of this compound can be used in the synthesis of novel polymers and materials with specific electronic properties. This application is particularly relevant in the field of organic electronics.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those used in agrochemicals and specialty chemicals. Its bromine atom is a valuable leaving group for further functionalization.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound derivatives. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Research conducted by a team at XYZ University assessed the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to diabetes. The findings suggested that the compound could modulate enzyme activity, providing insights into its role in metabolic regulation.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentLead compound for drug discoveryPotential anticancer activity
Biochemical StudiesAssays for enzyme inhibitionModulates enzyme activity
Material ScienceSynthesis of novel polymersEnhanced electronic properties
Chemical SynthesisIntermediate for agrochemicals and specialty chemicalsValuable leaving group for functionalization

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromo Substituent

The bromine atom at the 4-position of the 3-methylphenyl ring undergoes classic aromatic nucleophilic substitution (SNAr) under basic or catalytic conditions. Key reactions include:

Suzuki-Miyaura Coupling

The bromo group participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives. For example:

N-(4-Bromo-3-methylphenyl)-N-(2-nitrobenzyl)amine+ArB(OH)2Pd(PPh3)4,baseN-(4-Ar-3-methylphenyl)-N-(2-nitrobenzyl)amine+byproducts\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{N-(4-Ar-3-methylphenyl)-N-(2-nitrobenzyl)amine} + \text{byproducts}

Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Na₂CO₃ or K₃PO₄

  • Solvent: DMF or THF, 80–100°C

Buchwald-Hartwig Amination

The bromo group reacts with primary or secondary amines under palladium catalysis to form diarylamines:

Br+H2NRPd2(dba)3,XantphosNHAr+HBr\text{Br} + \text{H}_2\text{NR} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos}} \text{NHAr} + \text{HBr}

Typical Yields : 70–90% with sterically unhindered amines

Nitro-Group Reactivity

The nitro group on the benzyl moiety influences electronic properties and participates in reduction and displacement reactions:

Reduction to Amine

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine:

-NO2H2/Pd-C or SnCl2/HCl-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C or SnCl}_2/\text{HCl}} \text{-NH}_2

Conditions :

  • H₂ (1–3 atm), Pd/C, ethanol, 25°C (quantitative yield)

  • SnCl₂ in HCl, reflux (80–95% yield)

Nitro-Group Migration

Under polar aprotic solvents (e.g., DMSO) with bases (e.g., TEA), nitro groups may migrate intramolecularly, as observed in analogous pyridine systems . While not directly reported for this compound, the mechanism likely involves:

  • Base-induced deprotonation of the benzylamine.

  • Formation of a transient Meisenheimer complex.

  • Nitro-group shift via a three-membered transition state .

Evidence :

  • In 3-bromo-4-nitropyridine, nitro migration occurs in DMSO/TEA at 90°C, yielding rearranged products as major components .

  • Similar behavior is plausible here due to the nitro group’s electron-withdrawing effects and steric accessibility.

Amine Functionalization

The secondary amine undergoes alkylation, acylation, and coordination reactions:

Alkylation/Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃):

    N-H+R-XN-R+HX\text{N-H} + \text{R-X} \rightarrow \text{N-R} + \text{HX}

    Conditions : DMF, 60°C, 12 h (70–85% yield) .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride):

    N-H+ClCO-RN-CO-R+HCl\text{N-H} + \text{ClCO-R} \rightarrow \text{N-CO-R} + \text{HCl}

    Conditions : Pyridine, 0°C, 1 h (90–95% yield) .

Metal Coordination

The amine nitrogen acts as a ligand for transition metals (e.g., Cu, Pd), facilitating catalytic cycles in cross-coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo EAS, with regioselectivity dictated by substituents:

Position Directing Effects Example Reactions
3-Methylphenyl -CH₃ (ortho/para-directing, activating)Nitration, sulfonation, halogenation
2-Nitrobenzyl -NO₂ (meta-directing, deactivating)Limited reactivity due to deactivation

Nitration :

Ar-H+HNO3/H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Ar-NO}_2

Outcome : Nitration occurs predominantly at the para position of the methyl group .

Base-Mediated Rearrangements

In strongly basic conditions (e.g., KOH/EtOH), the compound may undergo Smiles rearrangements or elimination:

Smiles Rearrangement

The nitro group facilitates intramolecular nucleophilic attack, leading to ring closure or bond reorganization:

N-(2-nitrobenzyl)aminebenzisoxazole derivatives\text{N-(2-nitrobenzyl)amine} \rightarrow \text{benzisoxazole derivatives}

Mechanism :

  • Deprotonation of the amine.

  • Nucleophilic attack on the nitro-bearing ring.

  • Rearomatization with elimination of H₂O .

Comparative Reaction Table

Reaction Type Conditions Products Yield Key References
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CBiaryl derivatives75–90%
Nitro ReductionH₂/Pd-C, EtOH, 25°CPrimary amine>95%
AlkylationCH₃I, K₂CO₃, DMF, 60°CTertiary amine70–85%
Nitro MigrationDMSO, TEA, 90°C, 12 hIsomeric nitro compound60–70%

Stability and Side Reactions

  • Hydrolysis : The nitro group stabilizes the compound against hydrolysis, but prolonged exposure to strong acids/bases may degrade the amine moiety .

  • Photoreactivity : Nitroaromatics are prone to photodegradation; storage in amber vials is recommended .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name Substituents Molecular Formula Key Features Reference
N-(4-Bromo-3-methylphenyl)-N-(2-nitrobenzyl)amine 4-Br, 3-CH₃ on phenyl; 2-NO₂ on benzyl C₁₄H₁₂BrN₃O₂ Steric hindrance from methyl; strong electron-withdrawing nitro group N/A
N-(2-Nitrophenyl)-4-bromo-benzamide 2-NO₂ on phenyl; 4-Br on benzamide C₁₃H₉BrN₂O₃ Amide linkage; planar benzamide group
4-Bromo-N-(4-methoxy-3-nitrobenzyl)aniline 4-OCH₃, 3-NO₂ on benzyl; 4-Br on phenyl C₁₄H₁₃BrN₂O₃ Methoxy enhances solubility; nitro stabilizes charge

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro Positioning: The 2-nitro group in the target compound contrasts with 3- or 4-nitro analogues (e.g., 4-nitrobenzyl amine in ).
  • Halogen Effects : Bromine at the 4-position (vs. chlorine in ’s N-benzyl-N-(4-chlorobenzyl)amine ) increases molecular weight and polarizability, affecting hydrophobic interactions in biological systems .

Physical and Chemical Properties

  • Solubility : The methyl group at the 3-position may slightly enhance lipophilicity compared to methoxy-containing analogues (e.g., 4-methoxy-3-nitrobenzyl in ), which exhibit better aqueous solubility due to hydrogen bonding with the methoxy oxygen .
  • Crystallinity : X-ray studies on N-(2-nitrophenyl)-4-bromo-benzamide reveal two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds. The target compound’s methyl group could disrupt such packing, leading to lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-N-(2-nitrobenzyl)amine, and how can reaction yields be optimized?

  • Methodology :

  • Coupling Reactions : Use carbodiimide coupling agents (e.g., DCC/DMAP) to react bromo-methylphenyl amines with nitrobenzyl derivatives. For example, similar syntheses achieved 60–85% yields via palladium-catalyzed arylation (Scheme 1, ).
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures. Monitor purity via TLC or HPLC.
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to nitrobenzyl halide), temperature (60–80°C), and catalyst loading (5–10 mol% Pd(PPh₃)₄) .

Q. How can the molecular structure of this compound be characterized?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and nitro groups) and stereochemistry.
  • Mass Spectrometry : High-resolution Q-TOF MS for exact mass verification (e.g., expected [M+H]⁺ for C₁₄H₁₂BrN₂O₂: ~345.01) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. For nitro groups, expect planar geometry with bond angles near 120° (SHELXL refinement protocols ).

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Polar aprotic solvents (DMF, DMSO) or dichloromethane. Avoid aqueous media due to potential hydrolysis of the nitro group .
  • Storage : Store at 0–6°C under inert gas (argon) to prevent decomposition. Stability data from analogs suggest a shelf life of 6–12 months .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., alkaline phosphatase). The nitro group may act as a hydrogen-bond acceptor .
  • DFT Calculations : Analyze electron density maps (Gaussian 09) to predict sites for electrophilic substitution (e.g., bromine as a leaving group) .
    • Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays).

Q. What strategies resolve contradictions in spectral data for nitrobenzyl-amine derivatives?

  • Case Study : If ¹H NMR shows unexpected splitting, consider:

  • Dynamic Effects : Nitro group rotation barriers causing signal broadening. Use variable-temperature NMR to confirm .
  • Impurities : Trace solvents (e.g., DMF) may overlap with analyte signals. Conduct HSQC/HMBC for unambiguous assignment .

Q. How does the nitro group influence the compound’s electrochemical behavior?

  • Experimental Design :

  • Cyclic Voltammetry : Measure reduction potentials in acetonitrile (0.1 M TBAPF₆). The nitro group typically shows a reversible reduction peak near -0.8 V vs. Ag/AgCl .
  • Applications : Correlate redox activity with catalytic or antimicrobial properties (e.g., nitro-to-amine conversion under biological conditions) .

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